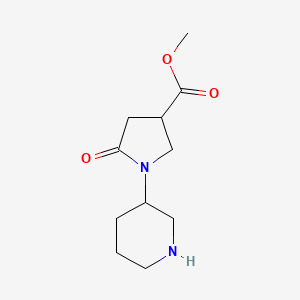

Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate

Description

Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate is a bicyclic compound featuring a pyrrolidine ring substituted with a 5-oxo (ketone) group, a methyl ester at position 3, and a piperidin-3-yl moiety at position 1. This structure combines a conformationally constrained pyrrolidine core with a piperidine substituent, offering unique electronic and steric properties.

Properties

IUPAC Name |

methyl 5-oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-16-11(15)8-5-10(14)13(7-8)9-3-2-4-12-6-9/h8-9,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINHUIWHDJOGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate typically involves the reaction of piperidinone with pyrrolidine derivatives under specific conditions. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: Commonly used to convert carbonyl groups to alcohols.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at position 1 of the pyrrolidine ring significantly influences molecular weight, solubility, and intermolecular interactions. Key analogs and their properties are summarized below:

*Estimated molecular weight based on structural analogy.

Key Observations:

- Polarity : Piperidin-3-yl and carboxylic acid substituents (e.g., ) improve water solubility, while aromatic groups (e.g., phenylethyl, benzyl) enhance lipophilicity .

- Steric Effects : Bulky substituents like benzyl or phenylethyl may restrict conformational flexibility, impacting crystallinity or receptor interactions .

Biological Activity

Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and applications in various fields.

Structural Overview

This compound features both a piperidine and a pyrrolidine ring, which are crucial in the development of various pharmacologically active compounds. The structural formula can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound has been studied for its potential to inhibit certain enzymatic activities and modulate receptor functions, leading to diverse biological effects.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in various biochemical pathways, which could be leveraged for therapeutic applications.

- Receptor Binding : Research indicates that it may interact with specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit moderate to good activity against various microbial strains. A study highlighted the synthesis of related compounds that demonstrated effectiveness against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .

Antiplatelet Activity

A patent outlines the use of similar compounds as inhibitors of collagen-induced platelet aggregation. These compounds have been shown to prevent thrombosis more effectively than standard treatments like aspirin and clopidogrel, indicating their potential as novel anti-platelet agents .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Target Organism/Pathway |

|---|---|---|

| Antimicrobial | Moderate to Good | Staphylococcus aureus, Pseudomonas aeruginosa |

| Antiplatelet | Effective | Collagen-induced platelet aggregation |

| Enzyme Inhibition | Potential | Various biochemical pathways |

Case Studies

- Antimicrobial Evaluation : A study published in Georg Thieme Verlag reported that several synthesized derivatives of this compound showed significant antibacterial activity against selected pathogens. The compounds were characterized using various spectroscopic techniques, confirming their structural integrity and biological efficacy .

- Cardiovascular Applications : Another investigation focused on the anti-thrombotic properties of similar compounds demonstrated that they could significantly reduce collagen-induced platelet aggregation in vitro, suggesting their applicability in treating cardiovascular diseases .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

- In vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.

- Mechanistic Studies : To elucidate the precise molecular interactions and pathways influenced by this compound.

- Formulation Development : For creating effective delivery systems that enhance bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.